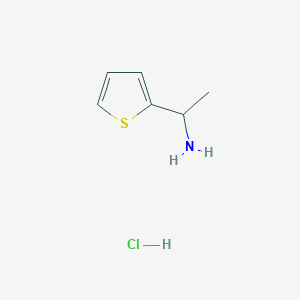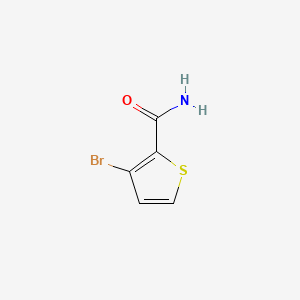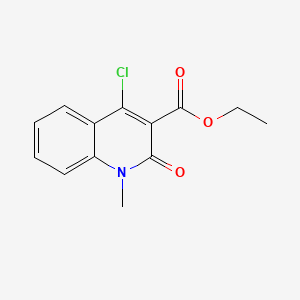
1-(Thiophen-2-yl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Thiophen-2-yl)ethan-1-amine hydrochloride is a compound of interest in the field of organic chemistry, particularly in the synthesis of molecules with potential applications in optoelectronic devices. The compound features a thiophene ring, which is a sulfur-containing heterocycle that imparts unique electronic properties, making it valuable for various applications in electronics and materials science.
Synthesis Analysis
The synthesis of related thiophen-2-yl compounds has been explored in recent studies. For instance, the synthesis of N,N-bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)thiophen-2-amine was achieved through a Buchwald–Hartwig cross-coupling reaction, which is a palladium-catalyzed reaction used to form carbon-nitrogen bonds . This method involves the coupling of bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)amine with 2-bromothiophene using tris(dibenzylideneacetone)dipalladium(0), tri-tert-butyl phosphine, and sodium tert-butanolate as catalysts .
Another synthetic route reported for a similar compound, 2-(thiophen-2-yl)ethanamine, involves a multi-step process starting with a Knoevenagel-Doebner condensation of thiophen-2-carbaldehyde with malonic acid to yield (E)-3-(thiophen-2-yl)acrylic acid. This intermediate then undergoes amination, reduction, and a Hoffman rearrangement to produce the final product .
Molecular Structure Analysis
The molecular structure of thiophen-2-yl compounds is characterized by spectroscopic techniques such as high-resolution mass spectrometry, 1H and 13C NMR, IR, and UV spectroscopy. These methods provide detailed information about the molecular framework, including the arrangement of atoms, the presence of functional groups, and the overall geometry of the molecule .
Chemical Reactions Analysis
Thiophen-2-yl compounds can participate in various chemical reactions due to the reactive nature of the thiophene ring and the amine functionality. The Buchwald–Hartwig cross-coupling reaction is a prime example of how these compounds can be modified to create new carbon-nitrogen bonds, which is essential for the development of new materials and pharmaceuticals . The synthesis route involving condensation, amination, reduction, and rearrangement further illustrates the chemical versatility of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophen-2-yl compounds are influenced by their molecular structure. The presence of the thiophene ring contributes to the compound's electronic properties, which are crucial for optoelectronic applications. The amine group can affect the compound's solubility, reactivity, and potential for forming salts, such as hydrochlorides, which can enhance the compound's stability and facilitate its handling and purification .
Scientific Research Applications
Crystal Structure Analysis
Research on compounds structurally related to "1-(Thiophen-2-yl)ethan-1-amine hydrochloride" includes the study of their crystal structures. Silva et al. (2014) reported on the crystal structures of N,N′-bis(thiophen-2-ylmethyl)ethane-1,2-diaminium hydrochloride, a compound obtained by reducing the Schiff base N,N′-bis(thiophen-2-ylmethyl)ethane-1,2-diamine and then adding HCl solution. This study provides insights into the molecular arrangements that could influence the physical properties and reactivity of such compounds (Silva, Masciocchi, & Cuin, 2014).
Synthesis and Biological Activities
Another area of application is the synthesis of novel compounds for evaluating their biological activities. Gopi and Dhanaraju (2018) synthesized novel Mannich base derivatives involving 1-(thiophen 2-yl) ethanone and tested their anti-diabetic and anti-inflammatory activities. This research highlights the potential therapeutic applications of such compounds, showing significant reduction in blood glucose levels and inflammation in experimental models (Gopi & Dhanaraju, 2018).
Material Science and Polymer Chemistry
In material science, the derivatives of "1-(Thiophen-2-yl)ethan-1-amine hydrochloride" find applications in the synthesis of polymers with specific properties. Ha Tran Nguyen and Le-Thu T. Nguyen (2015) synthesized a novel monomer, S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate, via esterification, and subsequently electrochemically polymerized it. The resulting polymer demonstrated significant potential for use in electronic devices due to its distinct electrochemical properties (Ha Tran Nguyen & Le-Thu T. Nguyen, 2015).
Antiproliferative and Anticancer Activities
The exploration of antiproliferative and anticancer activities represents a significant application of these compounds. Haridevamuthu et al. (2023) studied hydroxyl-containing benzo[b]thiophene analogs for their selectivity towards laryngeal cancer cells, showing that these compounds could induce apoptotic cell death and potentially serve as effective agents in cancer therapy (Haridevamuthu et al., 2023).
Antinociceptive Activity
The antinociceptive activity of N-substituted 4-Aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides was also explored, indicating the potential for pain management applications. This study demonstrates the synthesis and evaluation of compounds for their ability to alleviate pain, showcasing the versatility of thiophene derivatives in medicinal chemistry (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-thiophen-2-ylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS.ClH/c1-5(7)6-3-2-4-8-6;/h2-5H,7H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCVTULVSCSWOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-2-yl)ethan-1-amine hydrochloride | |
CAS RN |
171268-81-8 |
Source


|
| Record name | 2-Thiophenemethanamine, α-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171268-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(thiophen-2-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














